Urease Inhibition Potency: 3-Chlorophenyl Substitution vs. 3,4-Dimethylphenyl Analog
N-(3-Chlorophenyl)-4-(2,5-dioxoimidazolidin-1-yl)piperidine-1-carboxamide has been reported to inhibit urease with an IC₅₀ of 2.14 µM . This positions the compound as a moderately potent urease inhibitor within the broader imidazolidine-piperidine chemotype. The closest structurally characterized analog, N-(3,4-dimethylphenyl)-4-(2,5-dioxoimidazolidin-1-yl)piperidine-1-carboxamide, differs only in the aryl substitution pattern (3-Cl vs. 3,4-diCH₃). While quantitative head-to-head urease IC₅₀ data for the dimethylphenyl analog are not available in the same assay system, the electronic and steric properties of the 3-chloro substituent are expected to confer distinct hydrogen-bonding capacity and metabolic stability compared to the electron-donating dimethyl substitution, which typically reduces electrophilic character at the carboxamide carbonyl.
| Evidence Dimension | Urease enzyme inhibition (IC₅₀) |
|---|---|
| Target Compound Data | IC₅₀ = 2.14 µM |
| Comparator Or Baseline | N-(3,4-Dimethylphenyl)-4-(2,5-dioxoimidazolidin-1-yl)piperidine-1-carboxamide (urease IC₅₀ not reported in the same system; class-level comparative inference) |
| Quantified Difference | Not directly quantifiable; 3-Cl substitution provides electron-withdrawing character vs. electron-donating 3,4-diCH₃; reported reference compound IC₅₀ = 2.14 µM for target compound |
| Conditions | In vitro urease enzyme inhibition assay (specific assay conditions sourced from vendor technical summary) |
Why This Matters
For procurement decisions in anti-urease screening programs (e.g., Helicobacter pylori or Proteus mirabilis drug discovery), the 2.14 µM IC₅₀ provides a quantitative benchmark that the dimethylphenyl analog cannot currently match with published data, making this compound the more data-rich entry point for SAR exploration of halogen-substituted phenyl urease inhibitors.
